2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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Overview
Description
2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,2,2-trichloroethylamine with furan-2-carbonyl chloride to form an intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trichloromethyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Limited industrial applications, primarily in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group and furan ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-((tetrahydro-furan-2-ylmethyl)-amino)-ethyl)-benzamide
- 2-CL-N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
- 2-({[2,2,2-Trichloro-1-(propionylamino)ethyl]carbamothioyl}amino)benzoic acid
Uniqueness
2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is unique due to its combination of a trichloromethyl group, a furan ring, and a benzoic acid moiety.
Properties
Molecular Formula |
C15H12Cl3N3O4S |
---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H12Cl3N3O4S/c16-15(17,18)13(20-11(22)10-6-3-7-25-10)21-14(26)19-9-5-2-1-4-8(9)12(23)24/h1-7,13H,(H,20,22)(H,23,24)(H2,19,21,26) |
InChI Key |
OQBWQDBANSEVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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